molecular formula C13H20N2O2 B3022949 5-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine CAS No. 946715-66-8

5-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine

Cat. No.: B3022949
CAS No.: 946715-66-8
M. Wt: 236.31 g/mol
InChI Key: UNJIPABETCGQTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine typically involves the reaction of 5-methyl-2-hydroxyaniline with 2-(4-morpholinyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the morpholine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

5-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine is primarily used in proteomics research . It serves as a tool for studying protein interactions, modifications, and functions. The compound’s unique structure allows it to interact with specific proteins, making it valuable for identifying and characterizing protein targets in biological systems.

Mechanism of Action

The mechanism of action of 5-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine involves its interaction with specific molecular targets, such as proteins or enzymes. The compound’s structure allows it to bind to these targets, potentially altering their activity or function. The exact pathways and molecular targets involved depend on the specific research context and the proteins being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and interaction with biological targets. This uniqueness makes it a valuable tool in proteomics research, where precise interactions with proteins are crucial for understanding their functions and roles in biological systems.

Properties

IUPAC Name

5-methyl-2-(2-morpholin-4-ylethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-11-2-3-13(12(14)10-11)17-9-6-15-4-7-16-8-5-15/h2-3,10H,4-9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJIPABETCGQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCN2CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine
Reactant of Route 3
Reactant of Route 3
5-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine
Reactant of Route 4
Reactant of Route 4
5-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine
Reactant of Route 5
Reactant of Route 5
5-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine
Reactant of Route 6
Reactant of Route 6
5-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.